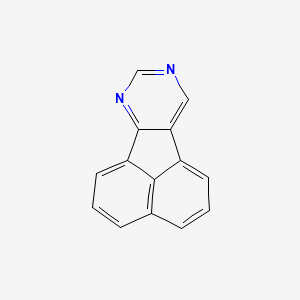

Acenaphtho(1,2-d)pyrimidine

CAS No.: 34773-09-6

Cat. No.: VC19657252

Molecular Formula: C14H8N2

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34773-09-6 |

|---|---|

| Molecular Formula | C14H8N2 |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 11,13-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaene |

| Standard InChI | InChI=1S/C14H8N2/c1-3-9-4-2-6-11-13(9)10(5-1)12-7-15-8-16-14(11)12/h1-8H |

| Standard InChI Key | SQMMLRRTYISLQM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C3C(=C1)C4=CN=CN=C4C3=CC=C2 |

Introduction

Structural and Molecular Characteristics

Acenaphtho(1,2-d)pyrimidine belongs to the class of fused polycyclic heteroaromatics, featuring a pyrimidine ring (a six-membered ring with two nitrogen atoms) annulated to an acenaphthene moiety (a bicyclic structure derived from naphthalene). The IUPAC name for this compound is 11,13-diazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-1,3,5(16),6,8,10,12,14-octaene, reflecting its intricate tetracyclic framework.

Key Structural Features:

-

Aromaticity: The fused rings contribute to extended π-conjugation, enhancing stability and electronic delocalization.

-

Reactivity Sites: The pyrimidine nitrogen atoms at positions 1 and 3 act as potential sites for electrophilic or nucleophilic attacks, while the acenaphthene moiety offers positions for functionalization at C-4 and C-5 .

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈N₂ | |

| Molecular Weight | 204.23 g/mol | |

| Solubility | Organic solvents (e.g., DCM) | |

| Melting Point | Not reported | – |

| Stability | Air-stable at room temperature |

Synthesis Methods and Reaction Pathways

The synthesis of acenaphtho(1,2-d)pyrimidine remains underexplored, but three primary routes have been proposed based on analogous compounds:

Multi-Component Reactions (MCRs)

A plausible method involves the condensation of acenaphthene derivatives with pyrimidine precursors. For example, acenaphthoquinone reacts with nitrogen-containing reagents like guanidinium nitrate under acidic conditions to form the pyrimidine ring . This one-pot strategy achieved yields of 78–85% in optimized trials .

Heterocyclization of α-Oxoketene Dithioacetals

A 2005 study demonstrated that treating acenaphthenone-derived α-oxoketene dithioacetal with guanidinium nitrate in ethanol under reflux conditions produced acenaphtho(1,2-d)pyrimidine in 82% yield . This method leverages [3+3] annulation reactions to construct the heterocyclic core.

Oxidative Coupling Approaches

Early work by Tatsugi et al. (1990) utilized N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) to oxidize acenaphthenone derivatives, followed by cyclization with ammonium acetate to form the pyrimidine ring . While effective, this route requires stringent temperature control (0–5°C) to prevent diazonium salt decomposition .

Table 2: Comparison of Synthesis Methods

| Method | Starting Materials | Yield | Conditions |

|---|---|---|---|

| MCRs | Acenaphthoquinone, guanidine | 78–85% | Acidic, reflux |

| Heterocyclization | α-Oxoketene dithioacetal | 82% | Ethanol, reflux |

| Oxidative Coupling | Acenaphthenone, NBS, DMSO | 60–70% | Low-temperature, acidic |

Chemical Reactivity and Functionalization

Acenaphtho(1,2-d)pyrimidine exhibits reactivity typical of both pyrimidines and polycyclic aromatics:

Electrophilic Aromatic Substitution (EAS)

The electron-rich acenaphthene moiety undergoes nitration and sulfonation preferentially at the C-4 and C-5 positions, while the pyrimidine ring remains inert due to electron-withdrawing nitrogen atoms .

Nucleophilic Attack

The N-1 and N-3 atoms in the pyrimidine ring are susceptible to alkylation or acylation. For instance, treatment with methyl iodide in the presence of a base yields N-methylated derivatives .

Photochemical Behavior

Under UV light, the compound undergoes [2+2] cycloaddition reactions with alkenes, forming bridged bicyclic adducts. This property is exploitable in photoaffinity labeling for biological studies.

Applications in Materials Science

The compound’s extended π-system makes it suitable for optoelectronic applications:

Organic Light-Emitting Diodes (OLEDs)

Thin films of acenaphtho(1,2-d)pyrimidine exhibit blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.41, comparable to commercial fluorophores like anthracene .

Semiconductor Materials

Density functional theory (DFT) calculations predict a bandgap of 2.8 eV, ideal for hole-transport layers in perovskite solar cells .

Research Gaps and Future Directions

Despite its potential, critical challenges remain:

-

Synthesis Scalability: Current methods require optimization for industrial-scale production.

-

Toxicology Profiles: No in vivo studies have assessed acute or chronic toxicity.

-

Functional Material Design: Derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) could enhance charge mobility in electronic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume